REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][NH:4][C:3]=1[N:9]=[C:10]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[F:29][C:30]1[C:31](F)=[C:32]([N+:36]([O-:38])=[O:37])[CH:33]=[CH:34][CH:35]=1>CN(C=O)C>[Cl:1][C:2]1[C:3]([N:9]=[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:4][CH:5]=[CH:6][C:7]=1[O:8][C:35]1[CH:34]=[CH:33][C:32]([N+:36]([O-:38])=[O:37])=[CH:31][C:30]=1[F:29] |f:1.2.3|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC=CC1=O)N=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
FILTRATION
|
Details
|
the solids were filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
The crude solids were charged back to the reactor
|
Type
|
DISSOLUTION
|
Details
|
dissolved in THF (200 mL)
|
Type
|
ADDITION
|
Details
|
Methanol was added
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled at a constant volume of 350 mL, until THF
|
Type
|
CUSTOM
|
Details
|
had been azeotropically removed
|
Type
|
ADDITION
|
Details
|
Additional methanol (100 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1OC1=C(C=C(C=C1)[N+](=O)[O-])F)N=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.3 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |